Bienvenue dans la boutique en ligne BenchChem!

6-Nitro-1-(4-(trifluoromethyl)phenyl)-1H-indazole

Lipophilicity Drug design Membrane permeability

6-Nitro-1-(4-(trifluoromethyl)phenyl)-1H-indazole (CAS 838820-86-3) is a synthetic 1H-indazole derivative bearing an electron-withdrawing nitro group at the 6-position and a 4-(trifluoromethyl)phenyl substituent at the N1-position. The molecular formula is C₁₄H₈F₃N₃O₂ with a molecular weight of 307.23 g/mol.

Molecular Formula C14H8F3N3O2
Molecular Weight 307.23 g/mol
CAS No. 838820-86-3
Cat. No. B1624482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-1-(4-(trifluoromethyl)phenyl)-1H-indazole
CAS838820-86-3
Molecular FormulaC14H8F3N3O2
Molecular Weight307.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)N2C3=C(C=CC(=C3)[N+](=O)[O-])C=N2
InChIInChI=1S/C14H8F3N3O2/c15-14(16,17)10-2-5-11(6-3-10)19-13-7-12(20(21)22)4-1-9(13)8-18-19/h1-8H
InChIKeyAAOIITKTFBBIDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitro-1-(4-(trifluoromethyl)phenyl)-1H-indazole (CAS 838820-86-3): Structural and Procurement Baseline


6-Nitro-1-(4-(trifluoromethyl)phenyl)-1H-indazole (CAS 838820-86-3) is a synthetic 1H-indazole derivative bearing an electron-withdrawing nitro group at the 6-position and a 4-(trifluoromethyl)phenyl substituent at the N1-position. The molecular formula is C₁₄H₈F₃N₃O₂ with a molecular weight of 307.23 g/mol [1]. The compound is available from multiple suppliers at purities of 95–98%, with a reported melting point of 83–85 °C and a predicted boiling point of 358.6±42.0 °C [1]. The 6-nitroindazole core scaffold has well-characterized biological activities including monoamine oxidase (MAO) inhibition, nitric oxide synthase (NOS) modulation, and radical scavenging [2]. The N1-(4-trifluoromethyl)phenyl appendage differentiates this compound from the simpler 6-nitroindazole parent (CAS 7597-18-4) by substantially increasing molecular weight, lipophilicity, and providing a metabolically stable aryl vector for target engagement.

Why 6-Nitro-1-(4-(trifluoromethyl)phenyl)-1H-indazole Cannot Be Replaced by Simpler Nitroindazole or Trifluoromethylphenyl-Indazole Analogs


The target compound integrates two critical pharmacophoric elements—a 6-nitro group and an N1-(4-trifluoromethyl)phenyl substituent—into a single molecular entity. Neither 6-nitroindazole (CAS 7597-18-4) nor 1-(4-(trifluoromethyl)phenyl)-1H-indazole (CAS 838820-82-9) alone recapitulates this dual substitution pattern [1]. The 6-nitro group provides electron-withdrawing character (Hammett σₘ ≈ 0.71) that tunes the indazole ring electronics, enables bioreductive activation, and serves as a synthetic handle for reduction to the 6-amino derivative . The N1-(4-trifluoromethyl)phenyl group simultaneously enhances lipophilicity (estimated ΔlogP ≈ +2.4 relative to 6-nitroindazole), introduces a metabolically stable fluorinated aryl ring, and provides a hydrophobic vector distinct from N1-alkyl or N1-unsubstituted analogs [2]. Positional isomers such as 7-nitroindazole (CAS 2942-42-9) exhibit profoundly different biological profiles: 6-nitroindazole is ~11-fold more potent against human MAO-B (IC₅₀ = 2.5 µM) than 7-nitroindazole (IC₅₀ = 27.8 µM), yet ~16-fold weaker against bovine brain NOS (IC₅₀ = 40 µM vs 2.5 µM) [3]. Substituting one analog for another without controlling for both nitro position and N1-substitution therefore risks invalidating structure-activity relationships (SAR) and generating non-comparable biological data.

Quantitative Differentiation Evidence for 6-Nitro-1-(4-(trifluoromethyl)phenyl)-1H-indazole vs. Closest Analogs


Lipophilicity Advantage: Estimated logP Enhancement from N1-(4-Trifluoromethyl)phenyl Substitution

The N1-(4-trifluoromethyl)phenyl substituent markedly increases the lipophilicity of the target compound relative to the parent 6-nitroindazole scaffold. 6-Nitroindazole has an experimentally measured logP of ~2.06 (ACD/LogP) . The addition of the 4-trifluoromethylphenyl group (approximate π-value of ~2.4–2.5 based on the Hansch constant for 4-CF₃-phenyl) yields an estimated logP of ~4.5 for the target compound [1]. This represents an approximate ΔlogP of +2.4, placing the target compound in a lipophilicity range associated with improved passive membrane permeability (logP 1–5 is generally favorable for cellular uptake) while remaining below the logP >5 threshold often associated with poor solubility and high metabolic clearance [2]. The 1-(4-trifluoromethyl)phenyl-1H-indazole (des-nitro) analog has a lower molecular weight (262.23) and lacks the electron-withdrawing nitro group that further modulates distribution coefficients .

Lipophilicity Drug design Membrane permeability

MAO-B Inhibitory Potency: 6-Nitroindazole Core Demonstrates 11-Fold Superiority over 7-Nitroindazole Positional Isomer

The 6-nitroindazole core scaffold, which forms the pharmacophoric foundation of the target compound, is a significantly more potent inhibitor of human monoamine oxidase B (MAO-B) than its positional isomer 7-nitroindazole. In a head-to-head study by Herraiz et al. (2009), 6-nitroindazole inhibited human MAO-B with an IC₅₀ of 2.5 µM, compared to 7-nitroindazole with an IC₅₀ of 27.8 µM—an 11.1-fold difference in potency [1]. Furthermore, 6-nitroindazole also inhibited MAO-A (data reported qualitatively), whereas 5-nitroindazole was the most potent MAO-B inhibitor in the series (IC₅₀ = 0.99 µM, Kᵢ = 0.102 µM) [1]. At a fixed concentration of 15 µM, 6-nitroindazole inhibited MAO-B by 89%, compared to 35% inhibition by 7-nitroindazole [2]. The N1-(4-trifluoromethyl)phenyl substitution present in the target compound may further modulate MAO isoform selectivity, as N1-substitution patterns are known to influence enzyme binding, although direct MAO inhibition data for the fully elaborated target compound are not yet publicly available [3].

Monoamine oxidase Neuroprotection Parkinson's disease

NOS Isoform Inhibition Profile: 6-Nitroindazole Exhibits 16-Fold Weaker NOS Inhibition Than 7-Nitroindazole, Enabling Differential Pharmacological Profiling

The NOS inhibition profile of the 6-nitroindazole core is markedly distinct from that of 7-nitroindazole. Using the bovine brain Ca²⁺-calmodulin-dependent NOS citrulline formation assay, Wolff and Gribin (1994) reported that 6-nitroindazole inhibited NOS with an IC₅₀ of 40 µM, whereas 7-nitroindazole was 16-fold more potent with an IC₅₀ of 2.5 µM [1]. Indazole (unsubstituted parent) and 5-nitroindazole showed IC₅₀ values of 2.3 mM and 1.15 mM, respectively, indicating that the 6-nitro substitution produces intermediate NOS potency [1]. Across NOS isoforms, 6-nitroindazole shows moderate inhibition of rat cerebellar nNOS (IC₅₀ ≈ 56 µM) and significantly weaker inhibition of macrophage iNOS (IC₅₀ > 240 µM), revealing isoform selectivity . Crystallographic studies confirm that 6-nitroindazole binds in the NOS active site, inducing a Glu371 conformational change, with only one hydrogen bond donor available for interaction [2]. Despite weaker NOS inhibition, 6-nitroindazole is equipotent with 7-nitroindazole in relaxing dog middle cerebral artery and rabbit aorta smooth muscle in vitro, suggesting NOS-independent vasorelaxant mechanisms [3].

Nitric oxide synthase NOS isoforms Vascular biology

Hydroxyl Radical Scavenging: 6-Nitroindazole Core Demonstrates Diffusion-Controlled Radical Quenching (k ≈ 10¹⁰ M⁻¹s⁻¹)

The 6-nitroindazole scaffold is a potent hydroxyl radical (•OH) scavenger with a rate constant approaching the diffusion-controlled limit. All three nitroindazole positional isomers (5-nitro-, 6-nitro-, and 7-nitroindazole) exhibit similar hydroxyl radical scavenging activity with rate constants k ≈ 10¹⁰ M⁻¹s⁻¹ [1]. This activity is independent of both MAO and NOS inhibition and represents a distinct mechanism of potential neuroprotection. In the MPTP neurotoxin oxidation assay, 6-nitroindazole was more effective than 7-nitroindazole at reducing the formation of toxic pyridinium cations (MPDP⁺ and MPP⁺), consistent with its combined MAO-B inhibitory and radical scavenging activities [2]. At 15 µM, the combination of MAO-B inhibition (89%) and radical scavenging provides a dual mechanism not available from either property alone. The N1-(4-trifluoromethyl)phenyl group in the target compound is not expected to substantially alter the intrinsic radical scavenging capacity of the nitroindazole core, as this activity is primarily associated with the nitro group's redox chemistry [3].

Radical scavenging Oxidative stress Neuroprotection

Physicochemical Differentiation: Lower Melting Point (83–85 °C) vs. 6-Nitroindazole (180–182 °C) Indicates Reduced Crystal Lattice Energy with Implications for Solubility and Formulation

The target compound exhibits a melting point of 83–85 °C, which is substantially lower than that of the parent 6-nitroindazole (180–182 °C) [1]. This ~97 °C reduction in melting point reflects the disruption of crystal packing by the bulky N1-(4-trifluoromethyl)phenyl substituent, which reduces intermolecular hydrogen bonding and π-stacking interactions in the solid state. Lower melting points generally correlate with reduced crystal lattice energy and, in the absence of compensating factors, improved solubility in organic solvents commonly used for biological assay preparation (e.g., DMSO, ethanol) [2]. The molecular weight increase from 163.13 (6-nitroindazole) to 307.23 (target compound) also provides a higher mass-per-mole for gravimetric handling, reducing relative weighing errors in analytical workflows [1]. The target compound is supplied as a solid with purity specifications of 95–98% from multiple vendors, stored at 2–8 °C .

Physicochemical properties Solubility Formulation

Dual Functionalization Advantage: 6-NO₂ as Synthetic Handle Plus 4-CF₃-Phenyl as Metabolically Stable Pharmacophoric Vector in a Single Intermediate

The target compound offers a unique combination of two orthogonal synthetic handles in a single intermediate: the 6-nitro group can be selectively reduced to a 6-amino group (e.g., via catalytic hydrogenation or SnCl₂), enabling subsequent acylation, sulfonylation, reductive amination, or diazotization chemistry [1]. Simultaneously, the N1-(4-trifluoromethyl)phenyl group provides a metabolically stable, lipophilic aryl vector that is resistant to oxidative metabolism due to the electron-withdrawing CF₃ substituent . This contrasts with 6-nitroindazole, which lacks the N1-aryl group and requires a separate N-arylation step (typically Pd- or Cu-catalyzed, with yields of 10–70%) to install an aryl substituent [2]. The pre-installed 4-CF₃-phenyl group eliminates this synthetic step, saving 1–2 synthetic transformations in a typical medicinal chemistry workflow. The regiospecificity of substitution is confirmed: the N1-position is occupied by the 4-CF₃-phenyl group, and the nitro group is at the 6-position (not the 4- or 5-position), as verified by the MDL number MFCD09030183 and IUPAC name 6-nitro-1-[4-(trifluoromethyl)phenyl]indazole .

Synthetic intermediate Medicinal chemistry Lead optimization

Recommended Research and Industrial Application Scenarios for 6-Nitro-1-(4-(trifluoromethyl)phenyl)-1H-indazole Based on Quantitative Differentiation Evidence


Neuroscience Research: MAO-B-Focused Neuroprotection Studies Requiring Reduced NOS Confounding

For investigators studying MAO-B-mediated neurodegeneration (e.g., Parkinson's disease models), the 6-nitroindazole core provides ~11-fold greater MAO-B inhibitory potency than 7-nitroindazole (IC₅₀ 2.5 µM vs 27.8 µM) [1], while simultaneously exhibiting 16-fold weaker NOS inhibition (IC₅₀ 40 µM vs 2.5 µM) . This profile reduces the cardiovascular and hemodynamic confounds associated with potent NOS inhibition. The N1-(4-trifluoromethyl)phenyl substituent further enhances lipophilicity (estimated logP ~4.5 vs ~2.06), potentially improving blood-brain barrier penetration for in vivo neuroprotection studies [2]. The radical scavenging activity (k ≈ 10¹⁰ M⁻¹s⁻¹) provides an additional, MAO-independent neuroprotective mechanism [1]. Procurement recommendation: Verify that the 6-nitro (not 7-nitro) isomer is specified, as this positional isomerism is the primary driver of the differentiated MAO-B/NOS selectivity profile.

Medicinal Chemistry: Direct-Entry Synthetic Intermediate for N1-Aryl-6-Substituted Indazole Lead Optimization Libraries

The target compound provides medicinal chemistry teams with a pre-functionalized scaffold that eliminates the N1-arylation step typically required when starting from 6-nitroindazole. The 6-nitro group serves as a versatile synthetic handle: reduction to 6-NH₂ enables rapid parallel synthesis of amide, sulfonamide, urea, or diazonium-derived libraries [1]. The pre-installed 4-CF₃-phenyl group provides a metabolically stable lipophilic vector that is resistant to oxidative metabolism, a property leveraged in marketed indazole drugs such as pazopanib and niraparib . The compound's lower melting point (83–85 °C) compared to 6-nitroindazole (180–182 °C) suggests improved solubility in common organic reaction solvents, facilitating homogeneous reaction conditions [2]. Procurement recommendation: Order with purity specification ≥97% (HPLC) to minimize impurities that could interfere with Pd-catalyzed or other metal-mediated downstream transformations.

Vascular and Smooth Muscle Pharmacology: NOS-Independent Vasorelaxation Studies

For researchers investigating endothelium-independent vasorelaxation mechanisms, the 6-nitroindazole scaffold is equipotent with 7-nitroindazole in relaxing precontracted dog middle cerebral artery and rabbit aorta smooth muscle in vitro, despite being 16-fold weaker as a NOS inhibitor [1]. This NOS-independent vasorelaxant activity suggests alternative molecular targets that remain to be fully characterized. The target compound, with its enhanced lipophilicity from the 4-CF₃-phenyl group, may exhibit altered tissue distribution and duration of action compared to simpler nitroindazoles . The compound can be used as a tool to dissect NOS-dependent from NOS-independent vascular effects, particularly when compared head-to-head with 7-nitroindazole, which is a potent NOS inhibitor (IC₅₀ = 2.5 µM) [1]. Procurement recommendation: Ensure proper vehicle control (DMSO concentration ≤0.1% in organ bath experiments) given the compound's enhanced lipophilicity.

Chemical Biology: Bifunctional Probe Development via Orthogonal 6-NO₂ and N1-CF₃-Ph Handles

The orthogonal functionalization of the target compound enables its use as a scaffold for bifunctional probe development. The 6-nitro group can be reduced and conjugated to fluorophores, biotin, or photoaffinity labels, while the N1-(4-trifluoromethyl)phenyl group serves as a ¹⁹F NMR reporter group for binding studies and metabolic tracking [1]. The ¹⁹F nucleus (100% natural abundance, spin ½) in the CF₃ group provides a sensitive, background-free signal for ¹⁹F NMR-based binding assays, protein-ligand interaction studies, and cellular uptake measurements without the need for radioactive labeling . This dual-handle approach is not available from 6-nitroindazole (lacks ¹⁹F reporter) or from 1-(4-trifluoromethylphenyl)-1H-indazole (lacks the 6-NO₂ conjugation handle) [2]. Procurement recommendation: Confirm identity by ¹⁹F NMR (expected δ ≈ –60 to –65 ppm for Ar-CF₃) and LC-MS upon receipt.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Nitro-1-(4-(trifluoromethyl)phenyl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.